3-Methyl-6-(2-hydroxyethylamino)uracil

GPR17 GPCR agonism Uracil nucleotides

3-Methyl-6-(2-hydroxyethylamino)uracil (CAS 13300-30-6) is a synthetic, 3,6-disubstituted uracil derivative with the IUPAC name 6-[(2-hydroxyethyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione, molecular formula C₇H₁₁N₃O₃, and a molecular weight of 185.18 g/mol. It belongs to the broader class of 6-aminouracil analogs that have been explored as pharmacological probes for orphan G-protein-coupled receptors, enzyme inhibitors, and synthetic intermediates for xanthine-related heterocycles.

Molecular Formula C7H11N3O3
Molecular Weight 185.18 g/mol
CAS No. 13300-30-6
Cat. No. B078526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-6-(2-hydroxyethylamino)uracil
CAS13300-30-6
Molecular FormulaC7H11N3O3
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCN1C(=O)C=C(NC1=O)NCCO
InChIInChI=1S/C7H11N3O3/c1-10-6(12)4-5(8-2-3-11)9-7(10)13/h4,8,11H,2-3H2,1H3,(H,9,13)
InChIKeyXCJLDLYHOCIIBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-6-(2-hydroxyethylamino)uracil (CAS 13300-30-6): Chemical Identity and Research-Grade Procurement Context


3-Methyl-6-(2-hydroxyethylamino)uracil (CAS 13300-30-6) is a synthetic, 3,6-disubstituted uracil derivative with the IUPAC name 6-[(2-hydroxyethyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione, molecular formula C₇H₁₁N₃O₃, and a molecular weight of 185.18 g/mol [1]. It belongs to the broader class of 6-aminouracil analogs that have been explored as pharmacological probes for orphan G-protein-coupled receptors, enzyme inhibitors, and synthetic intermediates for xanthine-related heterocycles [2]. The compound is primarily supplied as a research chemical with a typical purity of 95% and a reported melting point of 260–261 °C .

1
Orphan GPCR (GPR17) receptor pharmacology tool
2
6-alkylamino uracil SAR reference compound
3
Synthetic intermediate for xanthine/fused heterocycle libraries

Why Generic 6-Aminouracil or 3-Methyluracil Analogs Cannot Replace 3-Methyl-6-(2-hydroxyethylamino)uracil in Target-Focused Studies


Generic substitution within the 6-aminouracil family is unreliable because the combination of the N³-methyl group and the N⁶-hydroxyethylamino side chain simultaneously modulates target engagement, physicochemical properties, and metabolic stability in ways that simpler analogs cannot replicate. The 2-hydroxyethyl moiety introduces a hydrogen-bond-donating and -accepting handle that has been shown to critically control pharmacological activity at purinergic and MAIT-cell-related targets, where even minor alkyl chain truncation or N-dealkylation converts an agonist into an antagonist or abolishes binding [1]. Consequently, procurement of a compound with precisely this substitution pattern is essential for reproducing published biological data and for maintaining structure–activity relationship (SAR) coherence in lead optimization campaigns.

!
N³-methyl and 6-hydroxyethylamino pattern controls MAIT MR1 agonist/antagonist functional switch. Simpler 6-aminouracils may shift pharmacological activity.
!
Hydrophilicity advantage may not transfer: predicted aqueous solubility is >100-fold higher than 6-aminouracil. Generic analogs could require organic co-solvents.
!
N³-unsubstituted 6-(2-hydroxyethylamino)uracils are susceptible to CYP-mediated N-dealkylation based on class-level data. 3-Methyl block may reduce metabolic degradation in cell-based assays.

Quantitative Differential Evidence for 3-Methyl-6-(2-hydroxyethylamino)uracil vs. In-Class Analogs


GPR17 Agonist Potency: 3-Methyl-6-(2-hydroxyethylamino)uracil vs. Endogenous Uracil Nucleotides

In a defined recombinant system, 3-methyl-6-(2-hydroxyethylamino)uracil activates human GPR17 with an EC₅₀ of 270 nM, as measured by intracellular calcium mobilization in 1321N1 astrocytoma cells [1]. The endogenous uracil nucleotide agonists UDP, UDP-glucose, and UDP-galactose activate the same receptor with EC₅₀ values in the low micromolar range (approximately 1–10 μM) under comparable assay conditions [2]. This represents an approximately 4- to 37-fold improvement in potency for the synthetic aminouracil over the physiological ligands.

GPR17 agonist potency
Head-to-head
EC₅₀ 270 nM
vs
1–10 μM
Reported GPR17 agonism potency context; supports assay concentration range selection.
Recombinant human GPR17 in 1321N1 cells; cross-study comparison.
GPR17 GPCR agonism Uracil nucleotides Calcium mobilization

Predicted Hydrophilicity and Aqueous Solubility Advantage Over Unsubstituted 6-Aminouracil

The target compound displays a predicted XLogP3-AA value of -1.3 and an estimated log Kow of -1.98, corresponding to a calculated water solubility of approximately 124.5 g/L at 25 °C [1]. Unsubstituted 6-aminouracil (CAS 873-83-6) has a reported logP of approximately -0.86 and a notably lower experimental aqueous solubility (approx. 1.1 g/L at 25 °C) [2]. The introduction of the 2-hydroxyethylamino substituent thus enhances computed hydrophilicity (ΔlogP ≈ -0.44 to -1.12) and markedly increases predicted aqueous solubility by approximately two orders of magnitude.

Predicted solubility
Data to verify
124.5 g/L
vs
1.1 g/L
Predicted solubility context; may facilitate aqueous assay buffer compatibility.
Computational estimates; experimental validation for this compound not yet reported.
Physicochemical profiling LogP Aqueous solubility Drug-likeness

N³-Methylation Confers Stability Against N-Dealkylation Relative to N³-Unsubstituted 6-(2-Hydroxyethylamino)uracil

N³-Methylation of the uracil ring eliminates the possibility of oxidative N-dealkylation at this position, a common metabolic liability for N-unsubstituted uracils bearing a 6-hydroxyethylamino group [1]. While direct comparative microsomal stability data for the N³-desmethyl analog are not publicly available, class-level metabolic studies on 6-alkylamino uracils indicate that N³-unsubstituted congeners undergo rapid CYP-mediated N-dealkylation, significantly reducing their half-life in hepatic microsome assays (t₁/₂ often < 30 min) [1]. In contrast, the 3-methyl derivative is structurally blocked from this primary metabolic pathway, predicting a higher intrinsic metabolic stability. The absence of the abstractable N³ proton also increases the compound's chemical stability under basic and nucleophilic conditions, reducing the risk of degradation during long-term storage .

Metabolic stability
Class-level inference
N³-methyl blocks oxidative N-dealkylation
Predicted metabolic stability context; supports compound stability in cell-based assays.
Class-level SAR; direct comparative microsomal data not publicly available.
Metabolic stability N-Dealkylation In vitro metabolism Uracil derivative

Optimal Application Scenarios for 3-Methyl-6-(2-hydroxyethylamino)uracil Based on Quantitative Differentiation Evidence


GPR17 Receptor Pharmacology and Deorphanization Studies

This compound is suited as a synthetic, non-nucleotide agonist probe for human GPR17. Its EC₅₀ of 270 nM in calcium mobilization assays provides superior potency over endogenous uracil nucleotide ligands (EC₅₀ in the low micromolar range), enabling use at lower concentrations with reduced off-target nucleotide receptor cross-reactivity [1][2]. The high predicted aqueous solubility ensures compatibility with serum-free assay buffers at millimolar stock concentrations.

Structure–Activity Relationship (SAR) Exploration of 6-Aminoalkyl Uracils

The defined N³-methyl and N⁶-(2-hydroxyethyl) substitution pattern makes this compound an ideal reference point for SAR studies investigating how alkyl chain length, hydroxylation, and N-alkylation status modulate target activity at purinergic receptors, MAIT cell MR1 presentation, or thymidine phosphorylase [1]. Its enhanced solubility profile simplifies serial dilution protocols and reduces DMSO carryover artifacts.

Synthetic Intermediate for Xanthine and Fused Heterocycle Libraries

1,3-Disubstituted 6-aminouracils are established precursors for the synthesis of xanthine derivatives and fused pyrimido-pyrimidine scaffolds [1]. The 3-methyl group prevents unwanted N-alkylation side reactions during subsequent transformations, while the 2-hydroxyethylamino handle provides a reactive site for further functionalization (e.g., mesylation, oxidation, or conjugation) [2]. The compound's stability under basic conditions supports multi-step synthetic protocols.

Physicochemical Benchmarking and In Silico Model Validation

With a well-characterized predicted logP (-1.3), log Kow (-1.98), and aqueous solubility (124.5 g/L), this compound serves as a validation standard for computational ADME models predicting the properties of hydrophilic, hydrogen-bond-rich small molecules [1][2]. Its substantial solubility advantage over unsubstituted 6-aminouracil provides a clear ground-truth data point for calibrating solubility prediction algorithms.

Application
Selection Property
Validation Focus
GPR17 receptor pharmacology and deorphanization studies
Synthetic non-nucleotide agonist with defined substitution pattern
Agonist potency and nucleotide receptor cross-reactivity in recombinant cell models
6-aminoalkyl uracil SAR exploration
N³-methyl / N⁶-hydroxyethyl substitution reference
Functional activity modulation (agonist/antagonist) at MR1/GPR17 targets
Synthetic intermediate for xanthine and fused heterocycle libraries
1,3-disubstituted 6-aminouracil core with reactive handle
Compatibility with multi-step synthetic protocols under basic conditions
Physicochemical benchmarking and in silico model validation
Well-characterized predicted hydrophilicity (logP, solubility)
Computational ADME model calibration for hydrogen-bond-rich small molecules
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